molecular formula C33H32O6 B10888904 Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate]

Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate]

Cat. No.: B10888904
M. Wt: 524.6 g/mol
InChI Key: GMJWWGRBSIDIEI-UHFFFAOYSA-N
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Description

4-[1-METHYL-1-(4-{[2-(2-METHYLPHENOXY)ACETYL]OXY}PHENYL)ETHYL]PHENYL 2-(2-METHYLPHENOXY)ACETATE is a complex organic compound characterized by its unique structure, which includes multiple phenyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-METHYL-1-(4-{[2-(2-METHYLPHENOXY)ACETYL]OXY}PHENYL)ETHYL]PHENYL 2-(2-METHYLPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the esterification of 2-(2-methylphenoxy)acetic acid with 4-[1-methyl-1-(4-hydroxyphenyl)ethyl]phenol in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction is followed by purification steps, including recrystallization and chromatography, to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-METHYL-1-(4-{[2-(2-METHYLPHENOXY)ACETYL]OXY}PHENYL)ETHYL]PHENYL 2-(2-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents such as sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, sodium methoxide, elevated temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[1-METHYL-1-(4-{[2-(2-METHYLPHENOXY)ACETYL]OXY}PHENYL)ETHYL]PHENYL 2-(2-METHYLPHENOXY)ACETATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[1-METHYL-1-(4-{[2-(2-METHYLPHENOXY)ACETYL]OXY}PHENYL)ETHYL]PHENYL 2-(2-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-METHYL-1-(4-HYDROXYPHENYL)ETHYL]PHENYL 2-(2-METHYLPHENOXY)ACETATE
  • 4-[1-METHYL-1-(4-METHOXYPHENYL)ETHYL]PHENYL 2-(2-METHYLPHENOXY)ACETATE

Uniqueness

4-[1-METHYL-1-(4-{[2-(2-METHYLPHENOXY)ACETYL]OXY}PHENYL)ETHYL]PHENYL 2-(2-METHYLPHENOXY)ACETATE is unique due to its specific structural arrangement, which includes multiple phenyl and methoxy groups

Properties

Molecular Formula

C33H32O6

Molecular Weight

524.6 g/mol

IUPAC Name

[4-[2-[4-[2-(2-methylphenoxy)acetyl]oxyphenyl]propan-2-yl]phenyl] 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C33H32O6/c1-23-9-5-7-11-29(23)36-21-31(34)38-27-17-13-25(14-18-27)33(3,4)26-15-19-28(20-16-26)39-32(35)22-37-30-12-8-6-10-24(30)2/h5-20H,21-22H2,1-4H3

InChI Key

GMJWWGRBSIDIEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC(=O)COC4=CC=CC=C4C

Origin of Product

United States

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